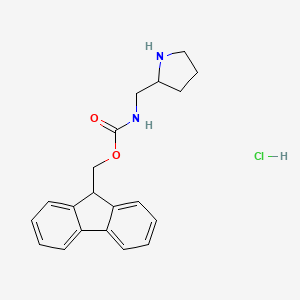

(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

CAS No.: 2089319-33-3

Cat. No.: VC5168719

Molecular Formula: C20H23ClN2O2

Molecular Weight: 358.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089319-33-3 |

|---|---|

| Molecular Formula | C20H23ClN2O2 |

| Molecular Weight | 358.87 |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H |

| Standard InChI Key | UHOBWBFDVGTBKK-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₂H₂₇ClN₂O₃, with a molecular weight of 402.92 g/mol. Its IUPAC name, 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate hydrochloride, reflects the integration of a fluorenylmethyl group, a pyrrolidine ring substituted with a methoxymethyl side chain, and a carbamate linkage protonated as a hydrochloride salt. The Standard InChIKey (LKWBQVPLJFVLTO-UHFFFAOYSA-N) and SMILES string (COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₇ClN₂O₃ |

| Molecular Weight | 402.92 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate hydrochloride |

| SMILES | COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

| InChIKey | LKWBQVPLJFVLTO-UHFFFAOYSA-N |

| PubChem CID | 138040765 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves multi-step organic reactions, often leveraging fluorenylmethyl (Fmoc) protecting group strategies. A representative method, adapted from nickel-catalyzed enantioselective vinylation procedures, begins with the formation of a fluorenylimine intermediate . For instance, (E)-N-(9H-fluoren-9-yl)-1-phenylmethanimine reacts with 2-bromopropene under nickel catalysis to yield a chiral allylamine, which is subsequently functionalized with a pyrrolidine moiety . Carbamate formation is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) or analogous reagents in the presence of triethylamine (Et₃N), followed by hydrochloride salt formation .

Reaction Optimization

Critical parameters include solvent selection (e.g., hexanes/ethyl acetate mixtures), temperature control (25°C for imine formation), and chromatographic purification on deactivated silica gel . The use of pyrrolidine as a base in carbamate-forming reactions has been shown to enhance reaction rates in low-polarity solvents like dimethyl sulfoxide (DMSO)/ethyl acetate (1:9), broadening the solvent compatibility compared to traditional piperidine-based methods .

Structural and Functional Analysis

Fluorenyl-Pyrrolidine Synergy

The fluorenyl group contributes planar aromaticity and UV absorbance, facilitating chromatographic detection, while the pyrrolidine ring introduces conformational rigidity and hydrogen-bonding capacity. The methoxymethyl substituent on the pyrrolidine nitrogen enhances solubility in polar aprotic solvents, a feature critical for solid-phase peptide synthesis (SPPS) .

Carbamate Reactivity

The carbamate linkage (-OCONH-) serves as a protecting group for amines, enabling selective deprotection under mild conditions. In SPPS, the Fmoc group is cleaved via nucleophilic attack by secondary amines like pyrrolidine (20% v/v), yielding a free amine and dibenzofulvene byproducts . Comparative studies indicate that pyrrolidine achieves >95% Fmoc-removal efficiency in binary solvent systems (e.g., DMSO/ethyl acetate), outperforming piperidine in low-polarity environments .

Applications in Peptide Synthesis

Fmoc-Based SPPS

The compound’s hydrochloride salt is employed in Fmoc/t-Bu SPPS methodologies to temporarily protect α-amino groups during peptide chain elongation . Its compatibility with green solvent mixtures (e.g., N-butylpyrrolidone/1,3-dioxolane) reduces reliance on dimethylformamide (DMF), aligning with sustainable chemistry goals .

Table 2: Solvent Systems for Fmoc-Removal

| Solvent Mixture | Base | Deprotection Efficiency (%) |

|---|---|---|

| DMSO/EtOAc (1:9) | Pyrrolidine | 98 |

| NBP/DOL (2:8) | Pyrrolidine | 96 |

| DMF | Piperidine | 95 |

Case Study: Bivalirudin Synthesis

In the synthesis of bivalirudin (a 20-mer antithrombotic peptide), (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride enabled efficient Fmoc-removal in DMSO/ethyl acetate (1:9), achieving crude peptide purity >85% without aspartimide or diketopiperazine side products .

Challenges and Side Reactions

Aspartimide Formation

Prolonged exposure to pyrrolidine in DMSO/EtOAc (4:6) increases aspartimide formation (up to 5%) due to base-induced β-elimination at aspartic acid residues . Mitigation strategies include reduced deprotection times (<30 min) and solvent polarity modulation .

Pyrrolidide Byproducts

Nucleophilic attack by pyrrolidine on aspartimide intermediates generates pyrrolidide derivatives (up to 41% in DMF), necessitating stringent reaction monitoring .

Comparative Analysis with Analogues

Structural Analogues

Compounds such as Fluorene Derivative A (anticancer activity) and Pyrrolidine Derivative B (neuroprotective effects) share structural motifs but lack the methoxymethyl-carbamate synergy, underscoring the uniqueness of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume